molecular formula C24H29N5O3 B2775297 7-(4-isobutyrylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040646-91-0

7-(4-isobutyrylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Numéro de catalogue: B2775297
Numéro CAS: 1040646-91-0
Poids moléculaire: 435.528
Clé InChI: UNGXODFCHFIVIO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-(4-isobutyrylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C24H29N5O3 and its molecular weight is 435.528. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

7-[4-(2-methylpropanoyl)piperazine-1-carbonyl]-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3/c1-16(2)22(30)26-10-12-27(13-11-26)23(31)19-14-28(17(3)4)15-20-21(19)25-29(24(20)32)18-8-6-5-7-9-18/h5-9,14-17H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGXODFCHFIVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

7-(4-isobutyrylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of poly(ADP-ribose) polymerase (PARP). This enzyme plays a crucial role in DNA repair mechanisms, making its inhibition a target for cancer therapies, especially in tumors with deficiencies in the PTEN gene.

Chemical Structure

The compound can be represented structurally as follows:

C19H24N4O2\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_2

This structure includes key functional groups such as the isobutyrylpiperazine moiety and the pyrazolo[4,3-c]pyridine core, which are critical for its biological activity.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of PARP activity. PARP inhibitors have been shown to enhance the efficacy of chemotherapy and radiotherapy by preventing cancer cells from repairing DNA damage. This leads to increased apoptosis in cancer cells, particularly those with existing DNA repair deficiencies.

Inhibition of PARP

Research indicates that this compound effectively inhibits PARP activity. In preclinical studies, this compound demonstrated significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies. The inhibition profile suggests that it could be particularly beneficial in treating cancers associated with PTEN loss or mutation .

Case Studies

  • Cancer Cell Line Studies : A study screened several pyrazolo[3,4-b]pyridine derivatives, including this compound, against human cancer cell lines such as MCF-7 (breast cancer) and NALM-6 (acute lymphoblastic leukemia). The results indicated that compounds with similar structures exhibited enhanced anti-cancer properties due to their ability to induce apoptosis through PARP inhibition .
  • Pharmacological Assessment : In a pharmacological assessment involving animal models, the compound was administered to evaluate its therapeutic potential. The results showed a marked reduction in tumor growth rates compared to control groups receiving standard treatments alone. This suggests that the compound may enhance the effects of existing chemotherapeutic agents by targeting DNA repair pathways .

Data Summary

Biological Activity Effect Observed Reference
PARP InhibitionSignificant cytotoxicity in cancer cells
Induction of ApoptosisEnhanced apoptosis in resistant cell lines
Tumor Growth InhibitionReduced tumor growth in animal models

Applications De Recherche Scientifique

Overview

7-(4-isobutyrylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a compound with significant pharmacological potential, particularly in the context of cancer therapy and neurodegenerative diseases. This article explores its scientific research applications, highlighting its mechanisms of action, therapeutic uses, and relevant case studies.

Therapeutic Applications

  • Cancer Treatment :
    • PARP Inhibition : The inhibition of PARP has been extensively studied for treating various cancers, particularly breast and ovarian cancers associated with BRCA mutations. In clinical settings, compounds like this one are being evaluated for their efficacy in combination with other chemotherapeutic agents to enhance anti-tumor activity.
    • Case Study : A study indicated that the use of PARP inhibitors significantly improved progression-free survival in patients with BRCA-mutated breast cancer when combined with chemotherapy .
  • Neurodegenerative Diseases :
    • Neuroprotection : Research has suggested that PARP inhibitors may also provide neuroprotective effects by reducing neuronal cell death in models of neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanism involves the reduction of DNA damage and inflammation in neuronal cells.
    • Case Study : In animal models of Alzheimer's disease, administration of PARP inhibitors resulted in decreased levels of neuroinflammation and improved cognitive function .
  • Inhibition Studies : Various studies have demonstrated that compounds similar to this compound exhibit potent inhibitory effects on PARP activity, leading to increased sensitivity of cancer cells to DNA-damaging agents .
  • Combination Therapies : Research has shown that when combined with traditional chemotherapy or radiation therapy, this compound can enhance therapeutic efficacy and overcome resistance mechanisms in certain cancer types .

Q & A

Q. What are the key synthetic strategies for preparing 7-(4-isobutyrylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one?

The synthesis typically involves multi-step organic reactions:

  • Core Formation : Cyclization of precursors like phenylhydrazine derivatives with carbonyl-containing compounds under acidic conditions to generate the pyrazolo[4,3-c]pyridine scaffold .
  • Piperazine Coupling : Amide bond formation between the pyrazolopyridine core and the isobutyryl-piperazine moiety using coupling agents (e.g., DCC, HATU) .
  • Purification : Chromatographic techniques (e.g., HPLC, column chromatography) to isolate the target compound, with purity verified via NMR and mass spectrometry .

Q. Which spectroscopic and analytical methods are critical for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and scaffold integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., carbonyl, amide) via characteristic absorption bands .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates during coupling reactions .
  • Catalyst Use : Employ Pd-based catalysts for Suzuki-Miyaura couplings when introducing aryl groups .
  • Protective Groups : Use tert-butoxycarbonyl (Boc) for amine protection during piperazine functionalization to prevent side reactions .

Q. How should contradictory bioactivity data across studies be analyzed?

  • Assay Standardization : Compare variables such as cell line specificity (e.g., HeLa vs. DU 205), incubation time, and compound concentration. For example, IC50_{50} values may vary due to differences in cell permeability or metabolic activity .
  • Dose-Response Curves : Generate full curves to assess potency thresholds and validate reproducibility across independent assays .
  • Control Compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity) to calibrate activity metrics .

Q. What experimental designs are recommended for studying protein-ligand interactions with this compound?

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KDK_D) and kinetics (on/off rates) for target enzymes or receptors .
  • Molecular Docking : Use computational models (e.g., AutoDock) to predict binding modes, guided by crystallographic data of homologous proteins .
  • Competitive Binding Assays : Employ fluorescent probes (e.g., FITC-labeled analogs) to assess displacement in real-time .

Q. How can researchers evaluate the compound’s anti-inflammatory potential in vitro?

  • Macrophage Models : Use LPS-stimulated RAW 264.7 cells to measure TNF-α suppression via ELISA, with dose-dependent inhibition compared to dexamethasone .
  • NF-κB Pathway Analysis : Western blotting to assess phosphorylation of IκBα or nuclear translocation of p65 .
  • Cytokine Profiling : Multiplex assays (e.g., Luminex) to quantify IL-6, IL-1β, and other pro-inflammatory markers .

Data Interpretation and Methodological Challenges

Q. What strategies resolve discrepancies in pharmacokinetic (PK) parameters between in vitro and in vivo studies?

  • Metabolic Stability Assays : Incubate the compound with liver microsomes to identify metabolic hotspots (e.g., piperazine oxidation) .
  • Plasma Protein Binding : Equilibrium dialysis to measure free fraction, correcting in vitro IC50_{50} values for improved in vivo correlation .
  • Physiologically Based PK (PBPK) Modeling : Integrate solubility, permeability, and clearance data to predict bioavailability .

Q. How can structural modifications enhance selectivity for a target kinase?

  • SAR Studies : Systematically vary substituents on the pyrazolopyridine core (e.g., isopropyl vs. ethyl groups) and assess inhibition against kinase panels .
  • Crystallography : Co-crystallize the compound with the target kinase to identify critical hydrogen bonds or steric clashes .
  • Alanine Scanning : Mutate kinase active-site residues to determine binding dependencies .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.